
3-(3-Thienyl)acrylic acid
Overview
Description
3-(3-Thienyl)acrylic acid, also known as trans-3-(3-Thienyl)acrylic acid, is an organic compound with the molecular formula C7H6O2S. It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an acrylic acid moiety.
Mechanism of Action
Target of Action
3-(3-Thienyl)acrylic acid, also known as trans-3-(3-Thienyl)acrylic acid, is a complex compound with a molecular formula of C7H6O2S It’s known to form complexes with manganese (mn12), indicating a potential interaction with metal ions .
Mode of Action
It’s known to form complexes having sulfur-containing carboxylates, specifically [mn12o12(tha)16(h2o)4], where ‘tha’ represents the this compound molecule . This suggests that the compound may interact with its targets through the formation of these complexes.
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, the compound is recommended to be stored in a well-ventilated place with the container kept tightly closed . It’s also advised to avoid dust formation, ingestion, and inhalation . These precautions suggest that environmental factors such as ventilation, exposure to air, and physical form (dust vs. solid) can impact the compound’s action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(3-Thienyl)acrylic acid are largely defined by its ability to form complexes with manganese (Mn12) that contain sulfur-based carboxylates
Molecular Mechanism
It is known to form complexes with manganese, suggesting it may interact with biomolecules in a way that involves this element
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Thienyl)acrylic acid can be synthesized through various methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. This method typically requires conditions such as refluxing in ethanol with a catalytic amount of piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Thienyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-(3-Thienyl)propanol.
Substitution: Brominated or nitrated thiophene derivatives
Scientific Research Applications
3-(3-Thienyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and materials with specific electronic properties
Comparison with Similar Compounds
Similar Compounds
3-(2-Thienyl)acrylic acid: Similar structure but with the thiophene ring attached at the 2-position.
3-(4-Thienyl)acrylic acid: Thiophene ring attached at the 4-position.
Thiophene-2-carboxylic acid: Lacks the acrylic acid moiety
Uniqueness
3-(3-Thienyl)acrylic acid is unique due to the specific positioning of the thiophene ring, which can influence its reactivity and interactions. This positioning can lead to different electronic and steric effects compared to its isomers, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
(E)-3-thiophen-3-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRYYUKILKRGDN-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294323 | |
| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102696-71-9, 1195-52-4 | |
| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102696-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Thienyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-thienyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(thiophen-3-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-(3-Thienyl)acrylic acid in materials science?
A: this compound is a versatile building block for synthesizing liquid crystals and materials with potential applications in photoresponsive devices. The molecule's structure, featuring a thiophene ring linked to an acrylic acid group, allows for the creation of esters exhibiting nematic mesophase behavior []. These liquid crystal materials could be used in displays and light-responsive technologies.
Q2: How does the position of the thiophene ring influence the properties of this compound derivatives?
A: Studies comparing esters derived from this compound and its isomer, 3-(2-Thienyl)acrylic acid, reveal a significant impact of the thiophene ring's position on the mesomorphic properties. Esters derived from this compound generally exhibit higher thermal stability compared to their 2-thienyl counterparts [, ]. This difference highlights the importance of structural variations in fine-tuning material properties.
Q3: Can this compound be used in nanotechnology?
A: Yes, research indicates that this compound can function as a stabilizing ligand in the synthesis of gold nanoclusters []. The molecule forms self-assembled monolayers on gold surfaces, both planar and colloidal, due to the interaction between the sulfur atom in the thiophene ring and the gold. This property allows for the controlled formation and functionalization of nanomaterials for various applications, including sensing and device fabrication.
Q4: How does fluorination affect the properties of this compound-based liquid crystals?
A: Introducing fluorine atoms into the azobenzene moieties of this compound esters has a noticeable effect on their mesomorphic behavior. Both mono- and di-lateral fluorination tend to lower the thermal stability of the mesophase [, ]. The extent of this effect depends on the number and position of the fluorine substituents, with di-lateral fluorination across the long molecular axis being more detrimental to mesophase stability than along the long molecular axis. This control over thermal properties through fluorination allows for the fine-tuning of materials for specific temperature ranges.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
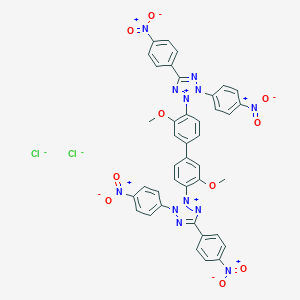
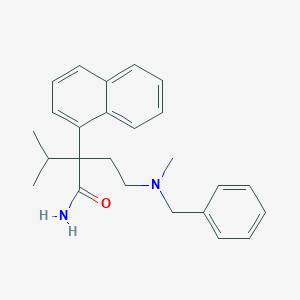
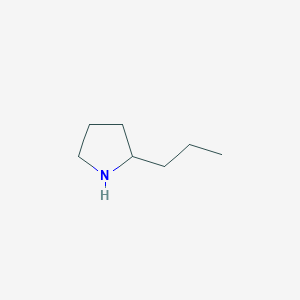

![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)

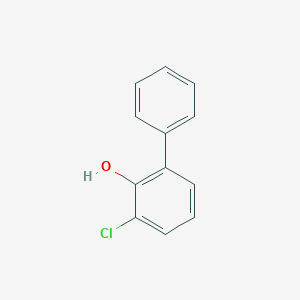
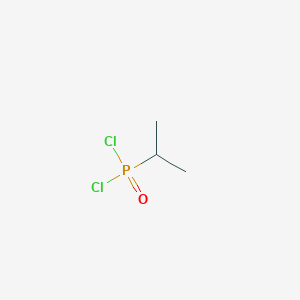

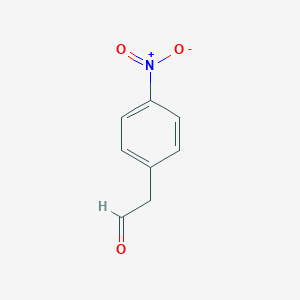


![2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate](/img/structure/B74195.png)

